molecular formula C25H21N5O4 B14976698 [5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

Cat. No.: B14976698
M. Wt: 455.5 g/mol
InChI Key: NATOKUDHFORUJM-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The nitrophenylmethanone group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group, in particular, influences its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C25H21N5O4/c1-34-21-12-10-18(11-13-21)22-15-23(17-6-3-2-4-7-17)29-25(26-16-27-29)28(22)24(31)19-8-5-9-20(14-19)30(32)33/h2-14,16,22-23H,15H2,1H3

InChI Key

NATOKUDHFORUJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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